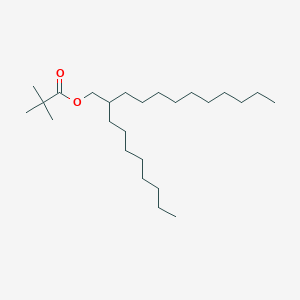
Octyldodecyl neopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyldodecyl neopentanoate is an ester that is widely used in the cosmetics and personal care industry. It is a clear, colorless liquid that is soluble in most organic solvents. Octyldodecyl neopentanoate is commonly used as an emollient, which helps to soften and smooth the skin. It is also used as a lubricant and a dispersing agent.
Mécanisme D'action
The mechanism of action of octyldodecyl neopentanoate is not fully understood. However, it is believed to work by forming a protective barrier on the skin, which helps to prevent moisture loss and improve skin hydration. It may also help to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Octyldodecyl neopentanoate has been shown to have a number of biochemical and physiological effects. It has been shown to improve skin hydration, reduce transepidermal water loss, and increase skin elasticity. It has also been shown to have antioxidant properties, which may help to protect the skin from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Octyldodecyl neopentanoate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is readily available from commercial suppliers. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, it is important to note that octyldodecyl neopentanoate may have different effects depending on the specific formulation and concentration used, so careful experimentation is required to ensure accurate results.
Orientations Futures
There are a number of potential future directions for research on octyldodecyl neopentanoate. One area of interest is its potential use in the treatment of skin disorders, such as eczema and psoriasis. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its use in sunscreen formulations, where it may help to improve the stability and efficacy of UV filters. Finally, there is potential for octyldodecyl neopentanoate to be used in other applications, such as in the formulation of anti-aging products or as a lubricant in industrial processes. Further research is needed to explore these potential applications.
Méthodes De Synthèse
Octyldodecyl neopentanoate is synthesized by the esterification of neopentanoic acid with octyldodecanol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is purified by distillation or chromatography.
Applications De Recherche Scientifique
Octyldodecyl neopentanoate has been extensively studied for its potential use in various applications. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of skin disorders such as eczema and psoriasis. Octyldodecyl neopentanoate has also been studied for its use in sunscreen formulations, as it can help to improve the stability and efficacy of UV filters.
Propriétés
Numéro CAS |
158567-66-9 |
|---|---|
Nom du produit |
Octyldodecyl neopentanoate |
Formule moléculaire |
C25H50O2 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
2-octyldodecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H50O2/c1-6-8-10-12-14-15-17-19-21-23(20-18-16-13-11-9-7-2)22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3 |
Clé InChI |
PTPDZZWUOHQSLG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



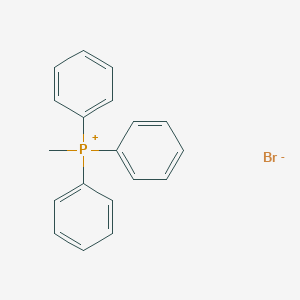
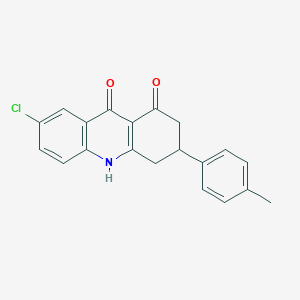
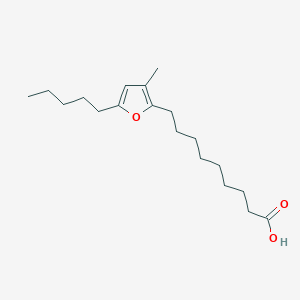
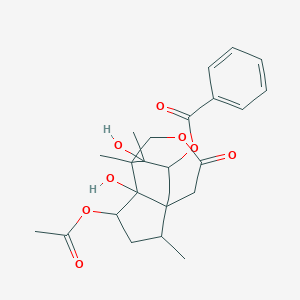
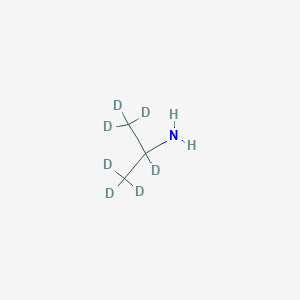
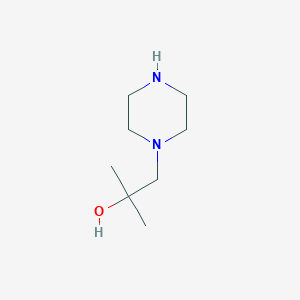
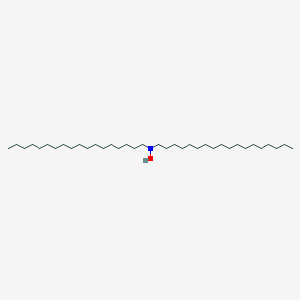
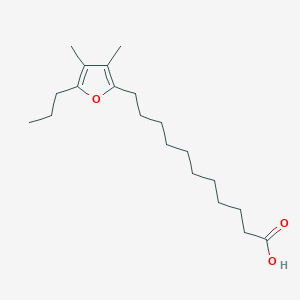
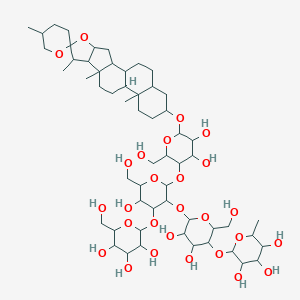
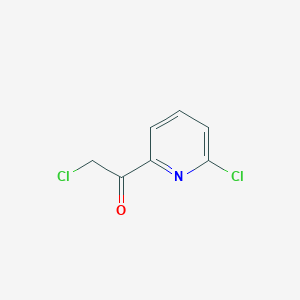
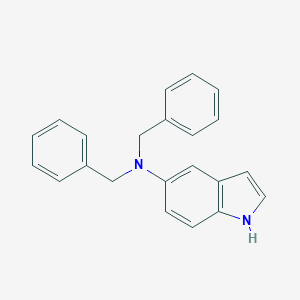
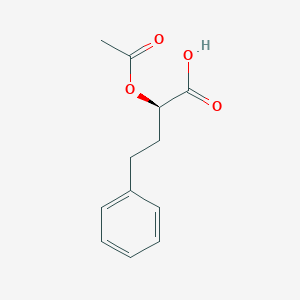
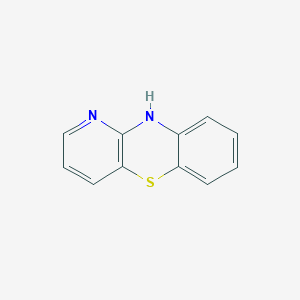
![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)